(2-Cyclopropyl-3-methylphenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-3-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Cyclopropyl-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium and involve the coupling of aryl halides with boronic acids under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds
Scientific Research Applications
(2-Cyclopropyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-3-methylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable reagent in various chemical reactions, including the Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- Cyclopropylboronic acid
- (3-Methylphenyl)boronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Cyclopropyl-3-methylphenyl)boronic acid is unique due to the presence of both cyclopropyl and methyl groups on the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, cyclopropylboronic acid lacks the methyl group, which can influence the steric and electronic properties of the compound .
Properties
Molecular Formula |
C10H13BO2 |
---|---|
Molecular Weight |
176.02 g/mol |
IUPAC Name |
(2-cyclopropyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-7-3-2-4-9(11(12)13)10(7)8-5-6-8/h2-4,8,12-13H,5-6H2,1H3 |
InChI Key |
RVCNIVAEZKZRBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C2CC2)(O)O |
Origin of Product |
United States |
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